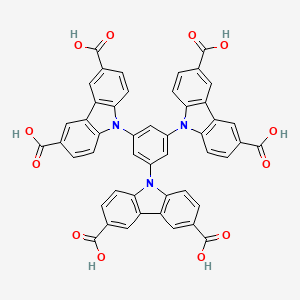
9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) is a complex organic compound known for its unique structural properties. It consists of a benzene core substituted with three carbazole units, each bearing carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with carbazole derivatives under acidic conditions, followed by oxidation to introduce the carboxylic acid groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound’s unique structure makes it suitable for creating novel polymeric materials with specific electronic properties.
Biological Research: Its potential interactions with biological molecules are being explored for applications in drug delivery and bioimaging.
Mechanism of Action
The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exerts its effects is primarily through its electronic properties. The compound can facilitate efficient charge transport and recombination, making it valuable in electronic devices. Its molecular targets include various electronic states and pathways involved in charge mobility and light emission .
Comparison with Similar Compounds
Similar Compounds
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole): This compound shares a similar core structure but with different substituents, affecting its electronic properties.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Another structurally related compound with different functional groups.
Uniqueness
What sets 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) apart is its combination of carbazole units and carboxylic acid groups, which provide unique electronic and chemical properties. This makes it particularly useful in applications requiring high charge mobility and stability .
Biological Activity
The compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) , also known as 1,3,5-tris(9H-carbazol-9-yl)benzene , is a significant molecule in organic electronics and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The structure of this compound consists of a benzene core with three carbazole units attached via carboxylic acid functional groups. The molecular formula is C42H27N3 with a molecular weight of 573.7 g/mol . This unique structure contributes to its electron-rich properties, making it suitable for various applications in organic electronics, particularly as a hole-transporting layer in light-emitting diodes (LEDs) .
Antioxidant Properties
Research indicates that carbazole derivatives exhibit notable antioxidant activity. The presence of multiple carbazole units enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can protect cellular components from oxidative stress .
Anticancer Activity
Several studies have explored the anticancer properties of carbazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through the mitochondrial pathway .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. Research suggests that it may modulate pathways related to cell proliferation and survival by influencing the expression of key proteins involved in apoptosis and cell cycle regulation .
Case Studies
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of various carbazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assessment : In vitro studies on different cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C48H27N3O12 |
|---|---|
Molecular Weight |
837.7 g/mol |
IUPAC Name |
9-[3,5-bis(3,6-dicarboxycarbazol-9-yl)phenyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C48H27N3O12/c52-43(53)22-1-7-37-31(13-22)32-14-23(44(54)55)2-8-38(32)49(37)28-19-29(50-39-9-3-24(45(56)57)15-33(39)34-16-25(46(58)59)4-10-40(34)50)21-30(20-28)51-41-11-5-26(47(60)61)17-35(41)36-18-27(48(62)63)6-12-42(36)51/h1-21H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |
InChI Key |
JDNBJYOFDHODRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2C4=CC(=CC(=C4)N5C6=C(C=C(C=C6)C(=O)O)C7=C5C=CC(=C7)C(=O)O)N8C9=C(C=C(C=C9)C(=O)O)C1=C8C=CC(=C1)C(=O)O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















